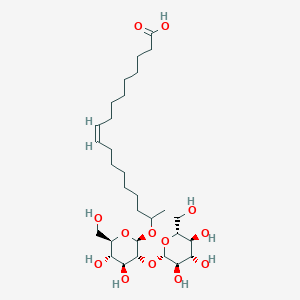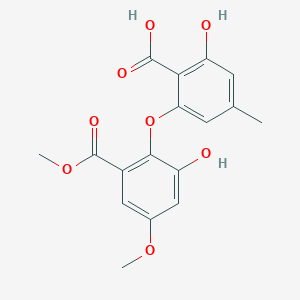![molecular formula C20H18FN3O B1243264 N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B1243264.png)
N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethyl-1-phenyl-3-pyrrolyl)methylideneamino]-3-fluorobenzamide is a member of pyrroles.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives: Research shows the synthesis of various heterocyclic compounds based on phenylpyrazole derivatives, with activities such as antimicrobial effects being noted (Al-Ghamdi, 2019).
- Development of Novel Schiff Bases: A study focused on synthesizing novel Schiff bases exhibiting potential anti-inflammatory activities, highlighting the utility of pyrazole derivatives in drug development (Sunder & Maleraju, 2013).
- Transition Metal Complexes: Another research discussed the coordination chemistry of a hydrazone ligand containing a pyrazole derivative with various transition metals, demonstrating the importance of such compounds in coordination chemistry (Fouda et al., 2008).
Chemical and Physical Properties
- Nucleophilic Substitution Studies: Research on nucleophilic substitution of polyfluorobenzenes with pyrrole derivatives, including dimethylpyrrole, offers insights into the chemical properties and reactions of these compounds (Tokárová et al., 2017).
- Nonlinear Optical Properties: A study on hydrazones, including a pyrazole derivative, explored their third-order nonlinear optical properties, indicating potential applications in optical devices (Naseema et al., 2010).
Biological and Pharmacological Applications
- Antibacterial and Antitumor Activities: Research on pyrazolopyridines, related to pyrazole derivatives, demonstrated significant antioxidant, antitumor, and antimicrobial activities, highlighting the biological relevance of these compounds (El‐Borai et al., 2013).
- Potential Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to pyrazole derivatives, were found to have a potential antipsychotic profile without interacting with dopamine receptors (Wise et al., 1987).
properties
Molecular Formula |
C20H18FN3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C20H18FN3O/c1-14-11-17(15(2)24(14)19-9-4-3-5-10-19)13-22-23-20(25)16-7-6-8-18(21)12-16/h3-13H,1-2H3,(H,23,25)/b22-13+ |
InChI Key |
WXCOJRXKZHRIGE-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=CC=C3)F |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




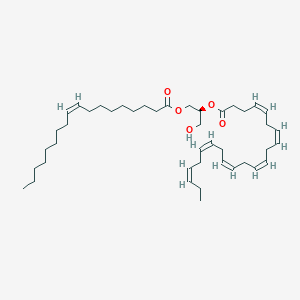

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
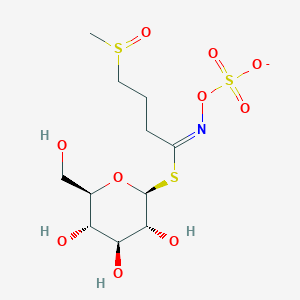
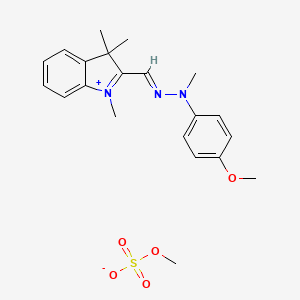
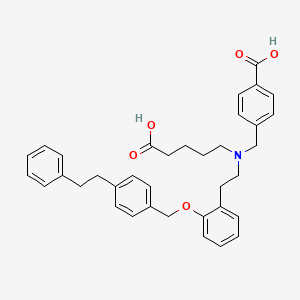
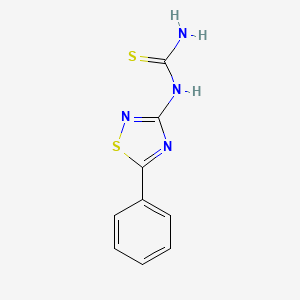
![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)


